molecular formula C8H16 B101118 3,4-Dimethyl-2-hexene CAS No. 19550-82-4

3,4-Dimethyl-2-hexene

Cat. No. B101118
CAS RN: 19550-82-4
M. Wt: 112.21 g/mol
InChI Key: FMNLVKMLDPGPRY-FNORWQNLSA-N
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Description

3,4-Dimethyl-2-hexene is a chemical compound with the molecular formula C8H16 . It has a molecular weight of 112.2126 . The compound exists in different stereoisomers, including 3,4-Dimethyl-cis-2-hexene and trans-3,4-Dimethyl-2-hexene .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-2-hexene can be represented in both 2D and 3D formats . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .

Scientific Research Applications

Catalytic Isomerization

Research demonstrates that 3,4-dimethyl-2-hexene undergoes catalytic isomerization. A kinetic study revealed that cis-trans isomerization of this compound occurs through positional isomerization, highlighting its stereospecific nature in chemical reactions (Maurel, Guisnet, & Pérot, 1971).

Role in Dimerization Processes

In the dimerization of propylene, 3,4-dimethyl-2-hexene is identified as a product. This process, involving a nickel oxide-silica-alumina catalyst, showcases the compound's role in complex chemical synthesis (Imai, Hasegawa, & Uchida, 1968).

Diels-Alder Reaction

The compound plays a significant role in the Diels-Alder reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This reaction is important for understanding the behavior of complex organic molecules under varying conditions, like pressure and temperature (Kiselev et al., 1999).

Renewable Fuel Synthesis

3,4-Dimethyl-2-hexene is integral in synthesizing renewable jet and diesel fuels. Researchers have developed efficient methods for converting this compound into hydrocarbons suitable for blending with conventional fuels, underscoring its potential in sustainable energy solutions (Harvey & Quintana, 2010).

Adsorption and Reaction Studies

Investigations into the adsorption and reaction of 1-butene on H-ZSM-5 showed conversion to 3,4-dimethyl-2-hexene. This study aids in understanding the interactions and transformations of hydrocarbons on catalytic surfaces (Kondo et al., 1997).

properties

IUPAC Name

(E)-3,4-dimethylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,8H,6H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNLVKMLDPGPRY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2213-37-8, 19550-82-4
Record name 3,4-Dimethyl-2-hexene (cis,trans)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4-Dimethyl-2-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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